Lipophilicity Advantage: XLogP3 of the Thioamide vs. Its Benzamide Analog
The target thioamide compound (CAS 175277-02-8) has a computed XLogP3 of 2.4, compared to 1.8 for the direct benzamide analog 4-(5-(trifluoromethyl)-2-pyridyloxy)benzamide (CAS 1024143-17-6), representing a +0.6 log unit increase in predicted lipophilicity [1][2]. This difference arises from the substitution of the amide carbonyl oxygen (C=O) with a thiocarbonyl sulfur (C=S), which reduces hydrogen-bonding capacity with water and increases partitioning into non-polar environments.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem computed) |
| Comparator Or Baseline | XLogP3 = 1.8 for 4-(5-(trifluoromethyl)-2-pyridyloxy)benzamide (CAS 1024143-17-6) |
| Quantified Difference | ΔXLogP3 = +0.6 (thioamide more lipophilic) |
| Conditions | PubChem XLogP3 3.0 computational prediction (identical algorithm applied to both compounds) |
Why This Matters
A ΔXLogP3 of +0.6 is pharmacokinetically meaningful; it can translate to improved membrane passive permeability, potentially higher cellular uptake in cell-based assays, and altered tissue distribution in whole-organism studies, making the thioamide the preferred choice when enhanced lipophilicity is desired.
- [1] PubChem Compound Summary for CID 2777785. Property: XLogP3 = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/2777785. View Source
- [2] Kuujia.com. Cas no 1024143-17-6 — 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide. Computed properties: XLogP3 = 1.8. https://www.kuujia.com (accessed 2026). View Source
